molecular formula C8H14O2 B2467693 5-Tert-butyloxolan-2-one CAS No. 21175-44-0

5-Tert-butyloxolan-2-one

Cat. No.: B2467693
CAS No.: 21175-44-0
M. Wt: 142.198
InChI Key: JOOOWMKNPUTDKK-UHFFFAOYSA-N
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Description

5-Tert-butyloxolan-2-one, also known as 5-tert-butyl-2-oxolane, is a chemical compound with the molecular formula C8H14O2. It is a cyclic ester, specifically a lactone, and is characterized by a tert-butyl group attached to the oxolane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of 5-tert-butyl-5-hydroxy-2-pentenoic acid. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Various substituted oxolanes depending on the reagents used.

Scientific Research Applications

5-Tert-butyloxolan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-butyloxolan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the tert-butyl group, which can stabilize or destabilize intermediates in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Butyloxolan-2-one: Similar structure but lacks the tert-butyl group.

    Gamma-Octalactone: Another lactone with a different alkyl group.

Uniqueness

5-Tert-butyloxolan-2-one is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic effects. This makes it more reactive in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

5-tert-butyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,3)6-4-5-7(9)10-6/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOOWMKNPUTDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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